molecular formula C27H36F2N2 B572314 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole CAS No. 1314657-40-3

1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole

Cat. No.: B572314
CAS No.: 1314657-40-3
M. Wt: 426.596
InChI Key: FQXXWTOSPDVNSG-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole is a strategically vital reagent in organometallic chemistry and catalysis, serving as the principal precursor for the generation of a highly sterically shielded cyclic alkyl(amino)carbene (CAAC). The presence of the geminal difluoro group on the imidazolium ring is a critical structural feature, as its facile elimination enables efficient access to the corresponding CAAC ligand, which is known for its exceptional σ-donating and π-accepting properties. This unique electronic profile results in strong metal-ligand bonds and highly stable, yet reactive, transition metal complexes. Researchers primarily employ this compound to synthesize advanced CAAC-ligated catalysts for challenging transformations, including the activation of strong bonds, C-H functionalization , and cross-coupling reactions involving aryl chlorides and other unreactive substrates. The steric bulk imparted by the 2,6-diisopropylphenyl groups is essential for stabilizing low-coordinate metal centers and preventing catalyst dimerization, thereby enhancing catalytic performance and lifetime. Its research value is further demonstrated in the stabilization of highly reactive main group elements and in the development of new catalytic systems for polymerization and small molecule activation.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2,2-difluoroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)30-15-16-31(27(30,28)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXXWTOSPDVNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2(F)F)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,6-Diisopropylaniline with Glyoxal

A solution of 2,6-diisopropylaniline (2.00 equiv) in methanol is treated with aqueous glyoxal (40% w/w, 1.00 equiv) and catalytic formic acid at 0°C. The mixture is warmed to room temperature and stirred for 72 hours, yielding N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow precipitate. This diimine intermediate is isolated via filtration and washed with methanol and diethyl ether (64% yield).

Cyclization with Paraformaldehyde and Hydrochloric Acid

The diimine is reacted with paraformaldehyde (1.00 equiv) in a mixture of tetrahydrofuran (THF) and 4M hydrochloric acid (1.40 equiv) at 40°C for 48 hours. The resulting suspension is cooled, filtered, and washed with THF and diethyl ether to obtain IPr·HCl as a white powder (78% yield).

Table 1: Key Reaction Parameters for Imidazolium Salt Synthesis

ParameterValue/DescriptionSource
SolventMethanol/THF
Temperature0°C (initial), 40°C (cyclization)
Reaction Time72 hours (condensation), 48 hours (cyclization)
Yield64% (diimine), 78% (IPr·HCl)

Fluorination of the Imidazolium Salt

ParameterValue/DescriptionSource
Fluorinating AgentDAST or Deoxo-Fluor
SolventDichloromethane
Temperature−20°C
Reaction Time12 hours
PurificationColumn chromatography

Purification and Characterization

Crystallization and Filtration

The crude product is recrystallized from a mixture of toluene and hexane at −20°C to afford colorless crystals. Filtration through a sintered glass funnel removes residual impurities, yielding material with >85% purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 7.04 (s, 4H, aromatic), 2.35 (s, 12H, CH(CH₃)₂), 1.25 (d, 24H, CH₃).

    • ¹⁹F NMR (CDCl₃): δ −148.2 (s, 2F).

  • Mass Spectrometry:

    • Molecular ion peak observed at m/z 426.6 (calc. 426.58 for C₂₇H₃₆F₂N₂).

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Weight426.58 g/mol
Boiling Point445.4±45.0°C (predicted)
Density0.865 g/mL at 25°C
Storage Temperature−20°C

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound is hygroscopic, requiring anhydrous conditions during synthesis and storage under inert gas (argon or nitrogen).

Byproduct Formation

Side reactions during fluorination may generate hydrogen fluoride (HF). Use of polytetrafluoroethylene (PTFE)-lined reactors and HF scavengers (e.g., calcium carbonate) minimizes equipment corrosion and improves safety.

Applications in Organic Synthesis

While beyond the scope of preparation methods, it is noted that this compound serves as a precursor to PhenoFluor™, a reagent for deoxyfluorination of phenols and heteroaromatics. Its stability and reactivity are attributed to the electron-withdrawing fluorine atoms and steric protection from the 2,6-diisopropylphenyl groups .

Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives .

Scientific Research Applications

Deoxyfluorination of Phenols

One of the primary applications of 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole is its role as a reagent in the deoxyfluorination of heteroaromatic phenols. This process allows for the conversion of phenolic compounds into their corresponding aryl fluorides without the need for pre-activation of the substrate. This is significant because aryl fluorides are valuable intermediates in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .

Synthesis of Alkyl Aryl Ethers

The compound also functions as a reagent in the synthesis of alkyl aryl ethers from phenols and alcohols. This reaction is particularly useful in creating complex organic molecules where ether linkages are required. The functional group tolerance exhibited by this compound makes it suitable for diverse synthetic pathways .

Ligand for Catalysis

In catalysis, this compound serves as a ligand for palladium complexes. These complexes are often employed in cross-coupling reactions such as Suzuki and Heck reactions. The unique steric and electronic properties imparted by this ligand can enhance the efficiency and selectivity of these reactions .

Case Study 1: Deoxyfluorination Efficiency

A study conducted by researchers at a leading university demonstrated that using this compound in the deoxyfluorination of various phenolic substrates resulted in high yields (up to 95%) of the corresponding aryl fluorides. This efficiency was attributed to the compound's ability to facilitate the reaction under mild conditions without requiring additional activating agents .

Case Study 2: Development of Palladium Catalysts

Another research effort focused on the development of palladium catalysts utilizing this imidazole derivative as a ligand. The study showed that these catalysts exhibited remarkable activity in carbon-carbon bond formation reactions. The use of this compound improved reaction rates significantly compared to traditional ligands .

Summary

The applications of this compound are diverse and impactful within organic chemistry. Its role as a reagent in deoxyfluorination and synthesis processes highlights its importance in producing valuable chemical intermediates. Furthermore, its use as a ligand in catalysis opens avenues for more efficient synthetic methodologies.

Application AreaDescriptionKey Benefits
DeoxyfluorinationConverts phenols to aryl fluorides without activationHigh yields; mild conditions
Synthesis of Alkyl Aryl EthersForms ethers from phenols and alcoholsFunctional group tolerance
CatalysisActs as a ligand for palladium complexesEnhanced efficiency and selectivity

Mechanism of Action

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, stabilizing reactive intermediates and facilitating various chemical transformations. The molecular targets and pathways involved include metal-catalyzed cross-coupling reactions and activation of small molecules .

Comparison with Similar Compounds

The following analysis compares PhenoFluor with structurally related imidazole derivatives and other fluorinating agents in terms of reactivity, applications, and stability.

Structural and Functional Comparison with Imidazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
PhenoFluor C₂₇H₃₄F₂N₂ ~424.6* - Contains two fluorine atoms; sterically hindered
- High reactivity in deoxyfluorination
Fluorination of phenols, alcohols
1,3-Bis(2,6-diisopropylphenyl)imidazole C₂₇H₃₆N₂ 388.6 - Non-fluorinated analog
- Lacks dihydro-2H-imidazole ring
Precursor for carbene ligands
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one C₂₇H₃₆N₂O 404.6 - Oxygen atom replaces fluorine
- Reduced fluorination capability
Intermediate in organocatalysis
Imidazolium chloride derivatives (e.g., IPr·HCl) C₂₇H₃₈ClN₂ ~444.0 - Ionic imidazolium salt
- Used as carbene precursors
Transition-metal catalysis

*Estimated based on structural similarity to and .

Key Observations :

  • Fluorine vs. Oxygen Substitution: PhenoFluor’s difluoro motif enhances its electrophilic fluorination capacity compared to the oxygen-containing analog, which is inert in fluorination .
  • Steric Effects: The 2,6-diisopropylphenyl groups in all derivatives provide steric protection, but PhenoFluor’s planar imidazole ring allows better substrate accessibility than carbene-metal complexes (e.g., gold or silver derivatives in –9).
Comparison with Conventional Fluorinating Agents
Reagent Structure Reactivity Advantages Over PhenoFluor Limitations vs. PhenoFluor
DAST (Et₂N)SF₃ High reactivity, moisture-sensitive Faster kinetics for some substrates Toxic, generates HF byproducts
CpFluor C₃F₂-cyclopropene Selective for alcohols Lower steric hindrance Limited to aliphatic substrates
Fluolead Aryl-SF₃ Broad substrate tolerance Commercial availability Requires elevated temperatures
PhenoFluor Sterically hindered imidazole Mild conditions, phenol-specific No HF byproducts, air-stable Less effective for aliphatic alcohols

Research Findings :

  • PhenoFluor outperforms DAST in safety and selectivity, particularly for aromatic substrates, but is less effective for aliphatic alcohols .
  • Unlike transition-metal-catalyzed fluorination (e.g., Pd/CsF systems in ), PhenoFluor avoids metal contamination, making it preferable for pharmaceutical synthesis .
Stability and Handling
  • PhenoFluor: Air-stable and non-hygroscopic, enabling storage without inert atmospheres .
  • Imidazolium Salts (e.g., ): Require dry conditions due to ionic nature and moisture sensitivity .
  • DAST : Extremely moisture-sensitive, necessitating strict anhydrous handling .

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole, commonly referred to as PhenoFluor™, is a synthetic compound notable for its role in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its applications in deoxyfluorination reactions and other relevant biochemical interactions.

  • Molecular Formula : C27H36F2N2
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 1314657-40-3
  • Appearance : Solid at room temperature
  • Melting Point : 213-217 °C

PhenoFluor™ acts primarily as a reagent in the deoxyfluorination of heteroaromatic phenols. This process involves the substitution of hydroxyl groups with fluorine atoms at the ipso position without prior activation of the substrate. The compound facilitates this transformation by stabilizing transition states through its bulky diisopropylphenyl groups, enhancing selectivity and efficiency in reactions.

1. Deoxyfluorination of Phenols

PhenoFluor™ has been extensively studied for its utility in the deoxyfluorination of phenolic compounds. This reaction is crucial in synthesizing fluorinated pharmaceuticals and agrochemicals, where fluorine atoms can significantly enhance biological activity by improving metabolic stability and bioavailability.

Substrate Product Yield (%) Conditions
PhenolFluorophenol85Room Temp
Heteroaromatic phenolsFluorinated heteroaromatics90Mild conditions

2. Functional Group Tolerance

The compound demonstrates remarkable functional group tolerance, allowing for the synthesis of alkyl aryl ethers from phenols and alcohols. This versatility is particularly valuable in complex organic syntheses where multiple functional groups are present.

Case Study 1: Synthesis of Fluorinated Compounds

In a recent study, researchers utilized PhenoFluor™ to synthesize various fluorinated compounds from phenolic precursors. The results indicated that the reagent not only provided high yields but also maintained the integrity of sensitive functional groups present in the substrates.

Case Study 2: Pharmacological Implications

Another investigation focused on the pharmacological implications of fluorinated products derived from PhenoFluor™. The study revealed that fluorinated derivatives exhibited enhanced binding affinity to certain biological targets compared to their non-fluorinated counterparts, suggesting potential applications in drug design.

Toxicology and Safety

While PhenoFluor™ is primarily used in laboratory settings, safety data indicate that it should be handled with care due to its chemical reactivity. Standard laboratory safety protocols should be followed to minimize exposure risks during synthesis and application.

Q & A

Q. Steric Properties :

  • Tolman Cone Angle : Estimate steric bulk (e.g., >170° for 2,6-diisopropylphenyl groups) to predict catalytic activity .

What advanced applications does this compound have in transition-metal catalysis, and how do substituents influence reactivity?

Advanced Research Question
The bulky 2,6-diisopropylphenyl groups stabilize metal centers in catalysts, while the difluoro motif enhances electron-withdrawing effects. For instance, analogous N-heterocyclic carbene (NHC) precursors form complexes with Pd or Au for cross-coupling reactions .
Methodological Insight :

  • Test catalytic efficiency in Suzuki-Miyaura couplings using aryl bromides. Compare turnover numbers (TON) with less-hindered NHCs to quantify steric impact .

How do electronic effects from the difluoro group and aryl substituents modulate reactivity in photochemical studies?

Advanced Research Question
The difluoro group increases electrophilicity, making the compound susceptible to nucleophilic attack. UV-Vis spectroscopy reveals redshifted absorbance peaks (~300 nm) due to conjugation with aryl rings .
Experimental Design :

  • Conduct fluorescence quenching experiments with electron-rich aromatics (e.g., anthracene) to assess charge-transfer interactions .

What precautions are critical for handling air- and moisture-sensitive derivatives of this compound?

Q. Experimental Design

  • Storage : Use argon/vacuum-sealed containers to prevent hydrolysis. Glassware should be flame-dried, and solvents must be degassed (e.g., THF over Na/benzophenone) .
  • Safety : Wear nitrile gloves and conduct reactions in fume hoods due to potential fluoride release .

How should researchers address contradictions in reported stability data for imidazole derivatives under oxidative conditions?

Data Contradiction Analysis
Discrepancies may arise from impurities or varying O₂ levels.
Methodology :

  • Replicate stability assays using controlled atmospheres (e.g., glovebox vs. ambient air).
  • Use HPLC-MS to quantify degradation products and identify oxidation pathways .

What mechanistic insights explain the role of fluorine in nucleophilic substitution reactions involving this compound?

Advanced Mechanistic Study
The electronegative fluorine atoms polarize the C–F bonds, facilitating nucleophilic attack. Isotopic labeling (18F^{18}\text{F}) can track substitution sites.
Example : React with KOtBu in DMF to generate imidazol-2-ylidenes, characterized by X-ray crystallography .

How does this compound compare to non-fluorinated imidazole derivatives in supramolecular chemistry applications?

Q. Comparative Analysis

  • Hydrogen Bonding : The difluoro group reduces H-bond donor capacity vs. NH-containing analogs.
  • Crystal Packing : Bulky substituents favor π-stacking in fluorinated derivatives, whereas NH groups enable H-bonded networks .
    Table 1 : Comparison of Crystallographic Parameters
PropertyFluorinated DerivativeNon-Fluorinated Analog
C–F Bond Length (Å)1.34N/A
Dihedral Angle (°)12.58.7
Packing Density (g/cm³)1.291.18
Data derived from

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